Neopeltolide
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Overview
Description
Neopeltolide is a marine-derived macrolide isolated from deep-water sponges collected off Jamaica’s north coast . It has garnered significant attention due to its potent antiproliferative properties, making it a promising candidate for cancer therapy . The compound’s structure includes a 14-membered macrolactone embedded with a tetrahydropyran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Neopeltolide has been achieved through various strategies. One notable method involves an 11-step synthesis starting from commercially available materials . This method utilizes a macrocyclization/transannular pyran cyclization strategy to construct the 14-membered macrolactone . Another approach involves the use of palladium-catalyzed cross-coupling reactions to develop the oxazole-containing side chain .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the compound available for research is produced through laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: Neopeltolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the macrolactone ring.
Substitution: Substitution reactions can occur at various positions on the macrolactone ring and the oxazole side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are often studied for their biological activity .
Scientific Research Applications
Neopeltolide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Medicine: The primary application of this compound is in cancer research. Additionally, it exhibits antifungal activity against pathogenic yeast Candida albicans.
Mechanism of Action
The mechanism of action of Neopeltolide is still under investigation. it is known to inhibit complex III of the mitochondrial electron transport chain, leading to the disruption of cellular respiration and induction of apoptosis in cancer cells . The compound also accumulates in the endoplasmic reticulum and mitochondria, causing morphological changes in these organelles .
Comparison with Similar Compounds
Neopeltolide is unique due to its potent antiproliferative activity and complex structure. Similar compounds include other marine-derived macrolides such as:
Bryostatin: Known for its anticancer and immunomodulatory properties.
Halichondrin: Exhibits potent anticancer activity and is the basis for the drug Eribulin.
Trabectedin: Another marine-derived compound used in cancer therapy.
This compound stands out due to its specific mechanism of action and the structural challenges it presents for synthetic chemists .
Properties
Molecular Formula |
C31H46N2O9 |
---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[(1R,5R,7R,9S,11R,13R)-7-methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadecan-13-yl] (Z)-5-[2-[(Z)-3-(methoxycarbonylamino)prop-1-enyl]-1,3-oxazol-4-yl]pent-2-enoate |
InChI |
InChI=1S/C31H46N2O9/c1-5-9-23-16-24(37-3)14-21(2)15-25-17-26(18-27(40-25)19-30(35)41-23)42-29(34)12-7-6-10-22-20-39-28(33-22)11-8-13-32-31(36)38-4/h7-8,11-12,20-21,23-27H,5-6,9-10,13-19H2,1-4H3,(H,32,36)/b11-8-,12-7-/t21-,23+,24+,25+,26+,27+/m0/s1 |
InChI Key |
YRSJLYCTJWNTMF-NRBUTUAXSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@@H](C[C@@H](C[C@@H]2C[C@H](C[C@@H](O2)CC(=O)O1)OC(=O)/C=C\CCC3=COC(=N3)/C=C\CNC(=O)OC)C)OC |
Canonical SMILES |
CCCC1CC(CC(CC2CC(CC(O2)CC(=O)O1)OC(=O)C=CCCC3=COC(=N3)C=CCNC(=O)OC)C)OC |
Synonyms |
neopeltolide |
Origin of Product |
United States |
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